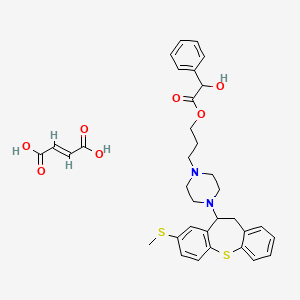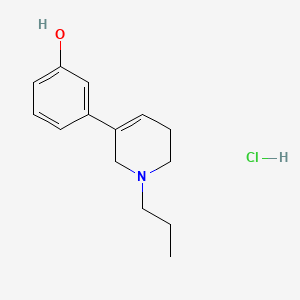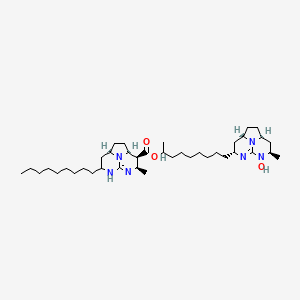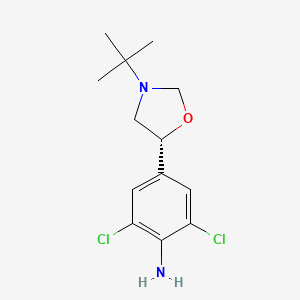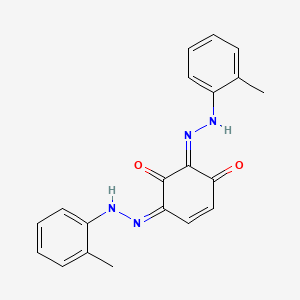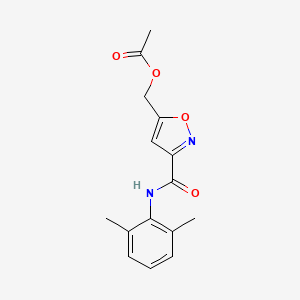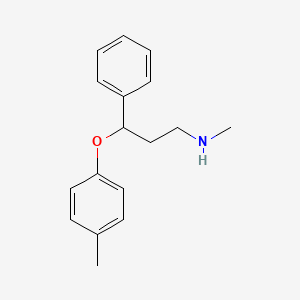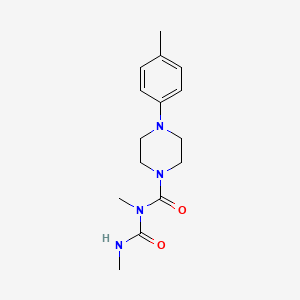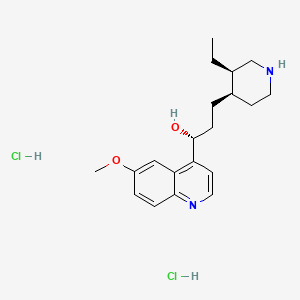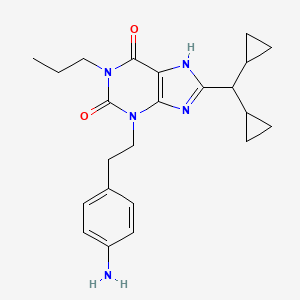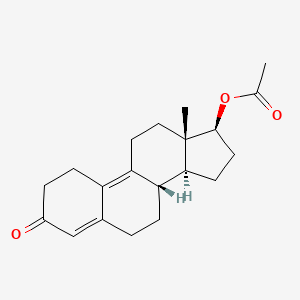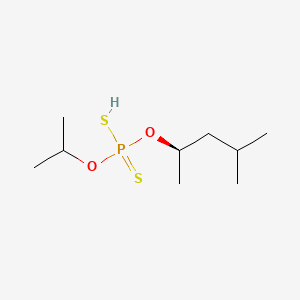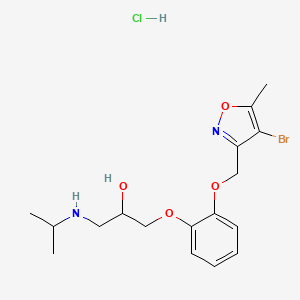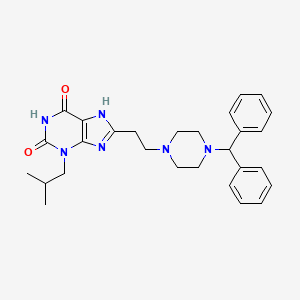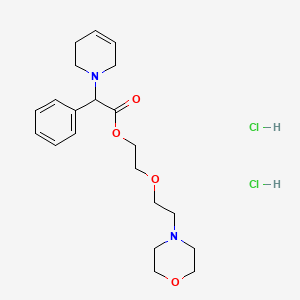
1(2H)-Pyridineacetic acid, 3,6-dihydro-alpha-phenyl-, 2-(2-morpholinoethoxy)ethyl ester, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dihydro-alpha-phenyl-1(2H)-pyridineacetic acid 2-(2-morpholinoethoxy)ethyl ester, 2HCl is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a pyridine ring, a phenyl group, and a morpholinoethoxy moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-alpha-phenyl-1(2H)-pyridineacetic acid 2-(2-morpholinoethoxy)ethyl ester, 2HCl typically involves multiple steps, including the formation of the pyridine ring, the introduction of the phenyl group, and the attachment of the morpholinoethoxy group. Common reagents and conditions used in these reactions may include:
Pyridine ring formation: This can be achieved through cyclization reactions involving appropriate precursors.
Phenyl group introduction: This step may involve Friedel-Crafts alkylation or acylation reactions.
Morpholinoethoxy group attachment: This can be done through nucleophilic substitution reactions using morpholine and ethylene oxide derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dihydro-alpha-phenyl-1(2H)-pyridineacetic acid 2-(2-morpholinoethoxy)ethyl ester, 2HCl can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
3,6-Dihydro-alpha-phenyl-1(2H)-pyridineacetic acid 2-(2-morpholinoethoxy)ethyl ester, 2HCl may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly in targeting specific biological pathways.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mécanisme D'action
The mechanism of action of 3,6-Dihydro-alpha-phenyl-1(2H)-pyridineacetic acid 2-(2-morpholinoethoxy)ethyl ester, 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dihydro-alpha-phenyl-1(2H)-pyridineacetic acid: Lacks the morpholinoethoxy group.
2-(2-Morpholinoethoxy)ethyl ester: Lacks the pyridine and phenyl groups.
Uniqueness
The uniqueness of 3,6-Dihydro-alpha-phenyl-1(2H)-pyridineacetic acid 2-(2-morpholinoethoxy)ethyl ester, 2HCl lies in its combined structural features, which may confer specific biological or chemical properties not found in similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Propriétés
Numéro CAS |
102207-53-4 |
|---|---|
Formule moléculaire |
C21H32Cl2N2O4 |
Poids moléculaire |
447.4 g/mol |
Nom IUPAC |
2-(2-morpholin-4-ylethoxy)ethyl 2-(3,6-dihydro-2H-pyridin-1-yl)-2-phenylacetate;dihydrochloride |
InChI |
InChI=1S/C21H30N2O4.2ClH/c24-21(27-18-17-26-16-13-22-11-14-25-15-12-22)20(19-7-3-1-4-8-19)23-9-5-2-6-10-23;;/h1-5,7-8,20H,6,9-18H2;2*1H |
Clé InChI |
UCRWTKBOWAFAQI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC=C1)C(C2=CC=CC=C2)C(=O)OCCOCCN3CCOCC3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


